Product packaging for 4-[(4-Fluorophenyl)formamido]butanoic acid(Cat. No.:CAS No. 926258-95-9)

4-[(4-Fluorophenyl)formamido]butanoic acid

Cat. No.: B2455043
CAS No.: 926258-95-9
M. Wt: 225.219
InChI Key: KUORYIVIRXDREX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)formamido]butanoic acid, identified by CAS number 926258-95-9, is a fine chemical intermediate of significant value in synthetic and medicinal chemistry research . Its molecular formula is C11H12FNO3, with a molecular weight of 225.22 g/mol . This compound is also known systematically as 4-[(4-fluorobenzoyl)amino]butanoic acid . Researchers primarily employ this compound as a key building block in the synthesis of more complex molecules, particularly for the development of Active Pharmaceutical Ingredients (APIs) and other specialized chemicals . It serves as a crucial precursor in organic synthesis, agrochemical research, and the development of dyes . Suppliers typically offer this compound with high purity levels, often exceeding 99%, and it is characterized using rigorous analytical methods including HPLC, GC-MS, NMR, and LCMS to ensure quality and consistency for research applications . The compound is for research purposes and is explicitly labeled "For Research Use Only," meaning it is not intended for diagnostic or therapeutic human use . Proper handling procedures should be followed, and the associated Safety Data Sheet (SDS) should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO3 B2455043 4-[(4-Fluorophenyl)formamido]butanoic acid CAS No. 926258-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUORYIVIRXDREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl Formamido Butanoic Acid

Established Synthetic Pathways for 4-[(4-Fluorophenyl)formamido)butanoic Acid

While a specific, standardized industrial synthesis for 4-[(4-fluorophenyl)formamido]butanoic acid is not extensively documented in publicly available literature, a highly probable and established synthetic route can be inferred from the well-known reactions of its constituent precursors. The most logical approach involves the acylation of 4-fluoroaniline (B128567) with glutaric anhydride (B1165640). This method is analogous to the synthesis of similar N-aryl amides.

The primary reactants for the proposed synthesis are 4-fluoroaniline and glutaric anhydride. Both of these precursors are commercially available, which is a significant advantage for any synthetic protocol. libretexts.orgchemguide.co.ukrsc.orgthermofisher.com

4-Fluoroaniline: This aromatic amine is a key building block. Industrially, it is most commonly produced via the catalytic hydrogenation of 4-fluoronitrobenzene. flvc.orgmdpi.com This reduction is typically carried out using catalysts like palladium on carbon (Pd/C) in a suitable solvent such as methanol (B129727). rsc.org Alternative one-step methods have also been developed, for instance, using nitrobenzene (B124822) as a starting material with specific catalysts to achieve deoxygenation, hydrogenation, and fluorination simultaneously. rsc.org

Glutaric Anhydride: This cyclic anhydride is the acylating agent. It is typically synthesized from glutaric acid through dehydration. bath.ac.uk This process can be achieved by heating glutaric acid, often in the presence of a dehydrating agent like acetic anhydride, followed by distillation to purify the product. libretexts.org

The reaction between 4-fluoroaniline and glutaric anhydride is a nucleophilic acyl substitution, where the amine group of 4-fluoroaniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring and the formation of the amide bond.

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters to optimize include the choice of solvent, reaction temperature, and the potential use of a catalyst.

Solvent: A variety of aprotic solvents can be employed for this type of acylation reaction. Toluene is a common choice as it is relatively inert and allows for azeotropic removal of any water present. Other potential solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724), depending on the desired reaction temperature and solubility of the reactants.

Temperature: The reaction between an amine and an anhydride is often exothermic and can typically proceed at room temperature. However, gentle heating may be applied to ensure the completion of the reaction in a reasonable timeframe. The optimal temperature would need to be determined empirically, balancing reaction rate with potential side reactions.

Catalyst: For the direct reaction of an amine with an anhydride, a catalyst is not always necessary. However, in some cases, a mild base like pyridine (B92270) or triethylamine (B128534) may be added to scavenge the carboxylic acid byproduct, although in this specific reaction, the carboxylic acid is part of the desired product molecule. Lewis acids could also be considered to activate the anhydride, but this might lead to unwanted side reactions.

Interactive Data Table: Proposed Reaction Parameters for the Synthesis of this compound

ParameterReactant 1Reactant 2SolventTemperatureCatalyst
Value 4-FluoroanilineGlutaric AnhydrideTolueneRoom Temp to 50°CNone (typically)

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, several novel approaches can be considered for the synthesis of this compound.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of solvents. The reaction between an amine and an anhydride can potentially be carried out under solvent-free conditions, for example, by gentle heating of the neat reactants. nih.gov Microwave irradiation is another technique that has been successfully employed for solvent-free amide synthesis, often leading to significantly reduced reaction times and improved yields. masterorganicchemistry.comnih.govnih.gov

Catalytic Direct Amidation: Instead of using an anhydride, direct amidation of glutaric acid with 4-fluoroaniline represents a more atom-economical route. This reaction typically requires high temperatures to drive off the water byproduct. However, the use of catalysts like boric acid can facilitate this reaction under milder conditions. libretexts.org Boric acid is believed to form a mixed anhydride with the carboxylic acid in situ, which then readily reacts with the amine. libretexts.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. mdpi.com This approach avoids the need for harsh reagents and can lead to high purity products with minimal downstream processing. mdpi.com

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into a variety of other functional groups. These derivatizations are crucial for modifying the compound's properties for various applications.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid (Fischer esterification). chemguide.co.ukmasterorganicchemistry.com Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used (Steglich esterification). wikipedia.orgcommonorganicchemistry.com Alkyl halides can also be used to form esters under basic conditions. libretexts.org

Amide Formation: The carboxylic acid can be further reacted with another amine to form a diamide. This typically requires the use of a coupling agent to activate the carboxylic acid. chemistrysteps.com Common coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU). libretexts.orgchemistrysteps.com

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or THF. savemyexams.comlibretexts.orgchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. savemyexams.com Borane (BH₃) complexes are also effective reagents for this reduction. chemistrysteps.comchemistrysteps.com

Interactive Data Table: Common Derivatization Reactions of the Carboxylic Acid Moiety

TransformationReagent(s)Product Functional Group
Esterification Alcohol, H⁺ (e.g., H₂SO₄)Ester
Amide Formation Amine, Coupling Agent (e.g., DCC)Amide
Reduction LiAlH₄ then H₃O⁺Primary Alcohol

Chemical Modifications of the Phenyl and Formamido Substructures

Further modifications of the this compound molecule can be achieved by targeting the phenyl ring and the formamido (amide) linkage.

Phenyl Group Modifications: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The existing substituents—the fluorine atom and the amide group—will direct incoming electrophiles. The fluorine atom is an ortho, para-director, as is the amide group (specifically, the nitrogen lone pair can donate into the ring). wikipedia.orglibretexts.org Therefore, electrophiles are likely to add to the positions ortho to the amide group (and meta to the fluorine). Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). masterorganicchemistry.com Nucleophilic aromatic substitution, where the fluorine atom is replaced by another nucleophile, is also possible, particularly if the ring is further activated by strong electron-withdrawing groups. masterorganicchemistry.comnih.gov

Formamido Group Modifications: The amide linkage itself can be chemically transformed.

Reduction to an Amine: The amide can be reduced to a secondary amine using strong reducing agents like LiAlH₄. masterorganicchemistry.comorgoreview.com This reaction converts the carbonyl group of the amide into a methylene (B1212753) (-CH₂) group.

N-Alkylation: The hydrogen on the amide nitrogen can be replaced with an alkyl group. This N-alkylation typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. mdpi.com Microwave-assisted methods under phase-transfer catalytic conditions have also been developed for a more efficient N-alkylation. mdpi.com

N-Acylation: Reaction with an acylating agent, such as an acid chloride or another anhydride, can lead to the formation of an imide. acs.orgorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl Formamido Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-[(4-Fluorophenyl)formamido]butanoic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group, the aliphatic protons of the butanoic acid chain, and the labile protons of the amide and carboxylic acid groups. The chemical shifts are influenced by the electronic environment of each proton. The spectrum, typically recorded in a solvent like DMSO-d6, would show resonances for the carboxylic acid (OH) and amide (NH) protons at the downfield end of the spectrum, often as broad singlets. mdpi.com

The protons on the 4-fluorophenyl ring are expected to appear as two multiplets due to both proton-proton and proton-fluorine coupling. The aliphatic chain protons would present as a set of three multiplets, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing amide and carboxyl groups.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d6.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH) ~12.0 broad singlet 1H
Amide (-NH-) ~10.1 singlet 1H
Aromatic (CH ortho to -NHCO-) ~7.7 triplet 2H
Aromatic (CH ortho to -F) ~7.2 triplet 2H
Methylene (B1212753) (-CH2-NH-) ~3.2-3.4 triplet 2H
Methylene (-CH2-COOH) ~2.2-2.3 triplet 2H

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are anticipated, as the symmetry of the 4-fluorophenyl group makes the ortho and meta carbons chemically equivalent. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the lowest field (highest ppm values) due to significant deshielding. mdpi.com The carbon atom bonded to the fluorine will show a characteristic large coupling constant (JC-F).

Table 2: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) ~174.5
Amide (-NHC O-) ~165.0
Aromatic (C -F) ~160.0 (d, 1JCF ≈ 245 Hz)
Aromatic (C -NHCO-) ~135.0 (d, 4JCF ≈ 3 Hz)
Aromatic (C H ortho to -NHCO-) ~129.0 (d, 3JCF ≈ 8 Hz)
Aromatic (C H ortho to -F) ~115.5 (d, 2JCF ≈ 22 Hz)
Methylene (-C H2-NH-) ~38.0
Methylene (-C H2-COOH) ~31.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For the butanoic acid chain, cross-peaks would be expected between the adjacent methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the protonated aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the aromatic carbons attached to the fluorine and amide groups. For instance, the amide proton should show a correlation to the amide carbonyl carbon and the aromatic carbons ortho to the amide group. The utility of these techniques has been demonstrated in the structural elucidation of similar molecules, such as 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 3300-2500 cm-1, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. mdpi.com The N-H stretching of the secondary amide is anticipated to appear as a distinct peak around 3300 cm-1.

The carbonyl (C=O) stretching region is particularly informative. Two strong absorptions are expected: one for the carboxylic acid carbonyl, typically around 1700 cm-1, and another for the amide carbonyl (Amide I band) at a slightly lower wavenumber, around 1660 cm-1. The C-F bond stretching will give rise to a strong absorption in the 1250-1100 cm-1 region.

Table 3: Predicted FTIR Absorption Bands for this compound.

Functional Group Vibration Predicted Wavenumber (cm-1) Intensity
Carboxylic Acid O-H stretch 3300-2500 Strong, Broad
Amide N-H stretch ~3300 Medium
Aliphatic C-H C-H stretch 2950-2850 Medium
Carboxylic Acid C=O stretch ~1700 Strong
Amide (Amide I) C=O stretch ~1660 Strong
Aromatic Ring C=C stretch 1600-1450 Medium-Strong
Amide (Amide II) N-H bend, C-N stretch ~1540 Strong

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would provide further structural insights. The C=O stretching vibrations that are strong in the IR spectrum are also expected to be visible in the Raman spectrum, though their relative intensities may differ. Aromatic ring vibrations, particularly the ring-breathing mode, typically give a strong and sharp signal in Raman spectra, which would be expected around 1000 cm-1 for the substituted benzene (B151609) ring. The symmetric stretching of the C-C bonds in the aliphatic chain would also be Raman active. Due to the non-polar nature of C-C bonds, these signals can be more prominent in Raman than in FTIR. The C-F bond would also exhibit a Raman active stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive molecules like this compound. In a typical LC-MS analysis, the compound would first be separated from a sample matrix using a high-performance liquid chromatography (HPLC) system, likely employing a reversed-phase column (e.g., C18). The mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to improve protonation and chromatographic peak shape.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that would likely generate the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the clear determination of the compound's molecular weight. While specific experimental retention times and mass spectra for this compound are not widely published, the technique is ideally suited for its qualitative identification and quantitative measurement in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is generally employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor chromatographic performance and thermal degradation in the GC inlet.

To make the compound amenable to GC-MS analysis, a derivatization step would be necessary. This process involves chemically modifying the molecule to increase its volatility and thermal stability. The carboxylic acid and amide functional groups could be targeted by silylation agents (e.g., BSTFA) or esterification agents (e.g., methanol in acidic conditions) to create less polar derivatives. After derivatization, the resulting compound could be separated on a suitable GC column and analyzed by the mass spectrometer, which would typically use electron ionization (EI) to induce fragmentation, providing a characteristic pattern that could be used for structural confirmation. However, no specific experimental GC-MS data for this compound is publicly available.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, enabling the determination of its elemental formula. The theoretical monoisotopic mass of the neutral molecule this compound (C₁₁H₁₂FNO₃) is 225.08012 Da. uni.lu

HRMS analysis, often performed using Orbitrap or Time-of-Flight (TOF) mass analyzers, can distinguish the exact mass of the compound from other molecules with the same nominal mass. For instance, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 226.08740 Da. An experimental measurement within a narrow mass tolerance (typically < 5 ppm) of this theoretical value would provide strong evidence for the compound's elemental composition. Predicted m/z values for common adducts are valuable for identifying the compound in HRMS data. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. uni.lu
Adduct TypeMolecular FormulaPredicted m/z
[M+H]⁺[C₁₁H₁₃FNO₃]⁺226.08740
[M+Na]⁺[C₁₁H₁₂FNNaO₃]⁺248.06934
[M+K]⁺[C₁₁H₁₂FKNO₃]⁺264.04328
[M-H]⁻[C₁₁H₁₁FNO₃]⁻224.07284

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains two primary chromophores: the fluorophenyl group and the amide carbonyl group.

The benzene ring is expected to exhibit strong absorptions corresponding to π → π* transitions, typically occurring below 280 nm. The presence of the carbonyl group in conjugation with the phenyl ring and the amide nitrogen's non-bonding electrons can influence the position and intensity of these absorptions. The carbonyl group itself will have a weaker n → π* transition. While analogous compounds like 4-[(4-chlorophenyl)carbamoyl]butanoic acid show absorptions around 250 nm, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in public literature. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Consequently, a detailed analysis of its solid-state conformation and intermolecular interactions is not possible.

To perform a crystal structure determination, single crystals of the compound would need to be grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the structure, yielding precise atomic coordinates.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound is dictated by a network of intermolecular forces, which play a crucial role in the solid-state packing of the molecules. A detailed analysis of these interactions is fundamental to understanding the material's properties. While direct crystallographic data for the fluoro-substituted compound is not publicly available, extensive studies on the closely related analogue, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, provide a robust model for the anticipated supramolecular assembly. mdpi.comresearchgate.netmdpi.comdoaj.org The substitution of chlorine with fluorine is not expected to fundamentally alter the primary modes of intermolecular association, given their shared role as hydrogen bond acceptors and the similar electronic effects they exert on the phenyl ring.

The crystalline structure is predominantly stabilized by a combination of strong hydrogen bonds, leading to the formation of well-defined, repeating structural motifs. mdpi.comresearchgate.netmdpi.comdoaj.org The primary interactions involve the carboxylic acid and amide functional groups, which are key players in directing the molecular assembly.

Hydrogen Bonding:

The molecular packing is characterized by the formation of supramolecular tapes. mdpi.comresearchgate.net This arrangement arises from two principal types of hydrogen bonds:

Carboxylic Acid Dimerization: The carboxylic acid moieties of two adjacent molecules interact via strong O–H⋯O=C hydrogen bonds, forming a classic eight-membered ring synthon. This head-to-head association is a common and highly stable motif in carboxylic acids, effectively creating a dimeric pair as the fundamental building block. mdpi.comresearchgate.net

Amide Chain Formation: These dimeric units are further linked into extended one-dimensional tapes through N–H⋯O=C hydrogen bonds between the amide groups of neighboring dimers. The amide proton of one dimer donates to the amide carbonyl oxygen of an adjacent dimer, propagating the structure into a continuous chain. mdpi.comresearchgate.net

Based on the crystallographic data of the chloro-analogue, the geometric parameters of these hydrogen bonds can be summarized as follows. mdpi.comresearchgate.net It is anticipated that the bond lengths and angles in this compound would be of a similar magnitude.

Donor (D)Hydrogen (H)Acceptor (A)D–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O–H (acid)HO=C (acid)~0.82~1.84~2.65~169
N–H (amide)HO=C (amide)~0.86~2.21~3.03~159
Note: Data presented is based on the crystal structure of the analogous compound 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and is intended to be representative. mdpi.comresearchgate.net

π-π Stacking:

In the crystal packing of the chloro-analogue, there is no significant evidence of prominent π-π stacking interactions between the aromatic rings. mdpi.comresearchgate.net The supramolecular assembly is primarily governed by the robust hydrogen-bonding network described above. The tapes formed by hydrogen bonds pack in the crystal without strong directional interactions between them. mdpi.com While weak van der Waals forces are undoubtedly at play between the phenyl rings of adjacent tapes, the characteristic short distances and parallel or offset arrangements typical of strong π-π stacking are not observed. This suggests that the energetic contribution of the hydrogen bonds is the dominant factor in the stabilization of the crystal lattice.

Following a comprehensive search for scientific literature, specific computational chemistry and in silico investigations on this compound are not available in the public domain. The detailed research findings required to populate the sections on quantum chemical calculations, molecular docking, and molecular dynamics simulations for this particular compound have not been published.

Therefore, it is not possible to provide a scientifically accurate article with detailed data tables and specific research findings as requested in the prompt. Generating such content without published sources would constitute fabrication of data. For an accurate report, peer-reviewed studies containing Density Functional Theory (DFT) analysis, conformational studies, specific ligand-target docking results, and molecular dynamics simulations for this compound would be required.

Computational Chemistry and in Silico Investigations of 4 4 Fluorophenyl Formamido Butanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-[(4-Fluorophenyl)formamido]butanoic acid and its derivatives, QSAR models can be developed to predict their therapeutic efficacy, for instance, as enzyme inhibitors or receptor modulators.

The development of a robust QSAR model typically involves the following steps:

Data Set Curation: A series of analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule in the series.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate a predictive model. The model's robustness and predictive power are then rigorously validated using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound analogs might yield a model that correlates their inhibitory activity against a specific target with key molecular descriptors. For example, the model could reveal that increased hydrophobicity in a particular region of the molecule and the presence of a hydrogen bond donor at another position are critical for enhanced activity.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDExperimental IC₅₀ (nM)LogPMolecular Weight ( g/mol )Hydrogen Bond Donors
Analog 11502.1225.222
Analog 2852.5239.252
Analog 32101.9211.192
Analog 4502.8253.283
Analog 51202.3225.222

In Silico Library Design and Virtual Screening for Analog Development

Building upon the insights gained from QSAR studies and structural biology, in silico library design and virtual screening are powerful tools for the discovery of novel and more potent analogs of this compound.

In Silico Library Design: This process involves the computational generation of a large, diverse collection of virtual compounds based on the core scaffold of this compound. By systematically modifying different parts of the molecule, such as the fluorophenyl ring, the amide linker, and the butanoic acid chain, with various chemical substituents, a vast chemical space can be explored. The designed library can be filtered based on druglikeness criteria, such as Lipinski's rule of five, to ensure favorable pharmacokinetic properties.

Virtual Screening: The designed virtual library can then be subjected to virtual screening to identify promising candidates for synthesis and biological evaluation. Two main approaches are commonly used:

Ligand-based virtual screening: This method utilizes the information from known active compounds. A 3D pharmacophore model can be constructed based on the essential chemical features of this compound that are required for biological activity. The virtual library is then screened to identify molecules that match this pharmacophore.

Structure-based virtual screening: When the 3D structure of the biological target is available, molecular docking can be employed. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. The virtual library is docked into the active site of the target, and the compounds are ranked based on their predicted binding scores.

The top-ranking hits from the virtual screening campaign are then prioritized for chemical synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery process.

Table 2: Hypothetical Virtual Screening Hits for Analogs of this compound

Compound IDDocking Score (kcal/mol)Predicted IC₅₀ (nM)Lipinski's Rule of Five Violations
VS-Hit 1-9.8350
VS-Hit 2-9.5520
VS-Hit 3-9.2780
VS-Hit 4-8.91101
VS-Hit 5-8.71350

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 4 Fluorophenyl Formamido Butanoic Acid Analogues

Elucidation of Pharmacophoric Features of the Butanoic Acid Scaffold

The butanoic acid portion of 4-[(4-Fluorophenyl)formamido]butanoic acid is a critical pharmacophoric element, likely mimicking the endogenous neurotransmitter γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system and interacts with GABA receptors. nih.govyoutube.com Analogues of GABA often retain the core carboxylic acid and a flexible carbon chain, which are essential for receptor recognition and binding.

The key pharmacophoric features of the butanoic acid scaffold are believed to include:

A Carboxylic Acid Group: This group is typically ionized at physiological pH, forming a carboxylate anion. This anionic center is crucial for forming strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, within the binding pocket of the target receptor.

A Flexible Carbon Chain: The four-carbon chain provides the appropriate length and conformational flexibility to position the terminal functional groups for optimal interaction with the receptor. The flexibility of this chain allows the molecule to adopt a favorable conformation within the binding site.

Pharmacophore models for GABA receptor ligands often highlight the importance of the distance between the acidic group and a lipophilic region, which in this case is provided by the 4-fluorophenyl moiety. nih.gov

Role of the 4-Fluorophenyl Moiety in Biological Recognition

Key contributions of the 4-fluorophenyl moiety include:

Hydrophobic Interactions: The phenyl ring itself provides a large, nonpolar surface that can engage in hydrophobic or van der Waals interactions with complementary hydrophobic pockets within the receptor binding site. These interactions are often crucial for anchoring the ligand in the correct orientation. researchgate.net

Enhanced Binding Affinity: The fluorine atom, being highly electronegative, can alter the electron distribution of the phenyl ring. This can lead to more favorable electrostatic interactions with the receptor. In some cases, fluorine can participate in hydrogen bonding or other non-covalent interactions, further enhancing binding affinity. researchgate.net The substitution of a fluorine atom for a hydrogen atom is a common strategy in medicinal chemistry to improve ligand binding to proteins. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at the para-position of the phenyl ring can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system. tandfonline.com

The position of the fluorine atom is also critical. A para-substitution, as in 4-fluorophenyl, often provides a good balance of electronic effects and steric compatibility with the receptor binding site.

Importance of the Formamido Linkage in Binding and Activity

The formamido linkage (-NH-CHO) serves as a crucial linker between the butanoic acid scaffold and the 4-fluorophenyl moiety. This amide group is not merely a spacer; it possesses specific chemical properties that are important for binding and biological activity.

The significance of the formamido linkage can be attributed to:

Conformational Rigidity: The planar nature of the amide bond restricts the rotation of the molecule, reducing the number of possible conformations. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the receptor.

Electronic Properties: The carbonyl group is a polar functionality that can participate in dipole-dipole interactions. The electronic nature of the formamido group can also influence the properties of the adjacent phenyl ring.

SAR studies on related GABA amides have shown that the nature of the amide and the length of the alkyl chain can significantly affect their activity at GABA receptors. nih.gov Modification of the formamido linkage, for instance, by replacing it with other groups, would be a key strategy in SAR exploration to probe the importance of its hydrogen bonding and conformational properties.

Stereochemical Considerations and Chiral Analogues

While this compound itself is not chiral, the introduction of substituents on the butanoic acid chain or modifications to the formamido linkage could create chiral centers. Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule often exhibit different pharmacological activities and metabolic profiles.

Key stereochemical considerations include:

Creation of Chiral Centers: Introduction of a substituent at the 2- or 3-position of the butanoic acid chain would result in a chiral molecule. The absolute configuration (R or S) of this new stereocenter would likely have a profound impact on how the molecule fits into the three-dimensional binding site of its target receptor.

Diastereomeric Interactions: If a second chiral center is introduced, diastereomers would be formed. Diastereomers have different physical and chemical properties and can exhibit significantly different biological activities.

Chiral Synthesis and Resolution: The synthesis of single enantiomers can be achieved through asymmetric synthesis or by the resolution of a racemic mixture. Chiral resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The preparation of chiral analogues and the evaluation of their biological activity are essential steps in a comprehensive SAR study to explore the three-dimensional requirements of the receptor binding pocket.

Design and Synthesis of Structurally Modified Analogues for SAR Exploration

To systematically explore the SAR of this compound, a variety of structurally modified analogues can be designed and synthesized. These modifications would target the three main components of the molecule.

Table 1: Design Strategies for SAR Exploration of this compound Analogues

Molecular ComponentModification StrategyRationale
Butanoic Acid Scaffold Chain length modification (e.g., propanoic or pentanoic acid)To probe the optimal distance between the carboxylate and the aromatic ring.
Introduction of substituents on the chain (e.g., methyl, hydroxyl)To explore steric and electronic requirements of the binding pocket and introduce chirality.
Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonic acid)To investigate the importance of the acidic proton and the geometry of the anionic group.
4-Fluorophenyl Moiety Variation of the substituent on the phenyl ring (e.g., Cl, Br, CH₃, OCH₃)To evaluate the influence of electronic and steric effects on activity.
Altering the position of the fluorine atom (ortho, meta)To understand the positional importance of the substituent for receptor interaction.
Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine)To explore different hydrophobic and electronic interactions.
Formamido Linkage N-methylation or N-ethylationTo remove the hydrogen bond donating capability and assess its importance.
Replacement of the formyl group with larger acyl groups (e.g., acetyl, propionyl)To probe the steric tolerance around the amide bond.
Replacement of the amide bond with bioisosteres (e.g., reverse amide, ester, ether)To evaluate the necessity of the amide bond for binding and activity.

The synthesis of these analogues can be achieved through various organic chemistry methods. For example, analogues with modified butanoic acid scaffolds could be synthesized from corresponding substituted amino acids. mdpi.com Modifications to the 4-fluorophenyl moiety would involve starting with different substituted anilines. Changes to the formamido linkage can be accomplished by using different acylating agents or by N-alkylation of the amide. mdpi.com Reductive amination is a common method for synthesizing related amine derivatives. mdpi.com

The biological activity of these synthesized analogues would then be evaluated in relevant assays to build a comprehensive SAR model. This model would be invaluable for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of 4 4 Fluorophenyl Formamido Butanoic Acid at the Molecular and Cellular Level Preclinical in Vitro Research

Identification and Validation of Biological Targets (e.g., Enzymes, Receptors, Protein Interactions)

There is currently no published scientific literature that identifies or validates specific biological targets for 4-[(4-Fluorophenyl)formamido]butanoic acid. Preclinical studies to determine its binding affinity to enzymes, receptors, or its potential to interfere with protein-protein interactions have not been reported.

Enzyme Inhibition Kinetics and Mechanism of Action

Information regarding the effect of this compound on enzymatic activity is not available.

Without identified enzymatic targets, no studies have been conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) that this compound may exert.

No kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the Michaelis constant (Km) have been published for this compound.

Table 1: Enzyme Inhibition Kinetic Parameters for this compound

Enzyme Target Inhibition Type Ki IC50 Km

Receptor Binding Studies and Ligand-Binding Assays

There are no published receptor binding studies or ligand-binding assays for this compound. Its affinity and selectivity for any known receptors are currently uncharacterized.

Table 2: Receptor Binding Affinity of this compound

Receptor Assay Type Binding Affinity (e.g., Kd, Ki)

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Models)

There is no available data from in vitro cellular models to indicate that this compound modulates any specific cellular pathways or signaling cascades.

Advanced Analytical Methodologies for Research and Quality Control of 4 4 Fluorophenyl Formamido Butanoic Acid

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For 4-[(4-Fluorophenyl)formamido]butanoic acid, several chromatographic techniques are instrumental.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing quantitative analysis of this compound. HPLC methods are designed to separate the main compound from any impurities, which may include starting materials, by-products, or degradation products.

A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using reference standards of known concentrations to accurately determine the amount of the compound in a sample.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity. For this compound, UPLC is particularly advantageous for resolving closely related impurities that may not be separated by conventional HPLC. The higher peak capacities offered by UPLC allow for a more detailed and accurate purity profile.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile organic impurities or residual solvents that may be present from the manufacturing process. For the analysis of the main compound, a derivatization step to increase its volatility and thermal stability would be necessary. Flame Ionization Detection (FID) is a common detector used in this context due to its high sensitivity towards organic compounds.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, such as identity checks and monitoring the progress of chemical reactions. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. The separation is visualized under UV light or by using a staining reagent.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and reproducibility. HPTLC plates have a smaller and more uniform particle size of the stationary phase, leading to more efficient separations. It can be used for semi-quantitative analysis by comparing the size and intensity of the spots with those of reference standards.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio in an electric field. For an acidic compound like this compound, CE can be a valuable tool, particularly for separating it from impurities with different charge characteristics. The separation occurs in a narrow-bore capillary filled with an electrolyte solution. This method offers high efficiency, short analysis times, and requires only a very small amount of sample.

Titrimetric Methods for Purity and Content Determination

Titrimetric methods, or titrations, are classical analytical techniques that can be used for the accurate determination of the purity and content of this compound. As the compound contains a carboxylic acid functional group, an acid-base titration is a suitable approach. A known amount of the sample is dissolved in an appropriate solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically with a pH electrode. This method is often used as a primary assay for content determination due to its high precision and accuracy.

Future Research Perspectives and Interdisciplinary Applications of 4 4 Fluorophenyl Formamido Butanoic Acid

Development of Advanced Probes for Biological System Interrogation

The structure of 4-[(4-Fluorophenyl)formamido]butanoic acid makes it an interesting candidate for the development of advanced chemical probes to investigate complex biological systems. As an analogue of GABA, it has the potential to interact with GABAergic systems, which are central to neurotransmission. mdpi.com By modifying its structure to include reporter groups, such as fluorescent tags or biotin (B1667282) moieties, researchers could create powerful tools for visualizing and isolating GABA receptors and associated proteins.

Furthermore, the presence of the fluorine-19 isotope (¹⁹F) in the molecule offers a unique advantage for non-invasive imaging techniques. wikipedia.org ¹⁹F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are powerful methods for in vivo imaging, and probes containing ¹⁹F can be used to track the distribution and metabolism of the compound in real-time. wikipedia.org This could provide invaluable insights into the pharmacokinetics and pharmacodynamics of GABA analogues and their interactions with biological targets. N-acyl conjugates of amino acids and neurotransmitters are emerging as versatile tools for probing new sites on G protein-coupled receptors (GPCRs), transporters, and ion channels. nih.gov

Potential Probe Type Modification to this compound Application Detection Method
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., FITC, Rhodamine)Cellular imaging of target proteinsFluorescence Microscopy
Affinity-Based ProbeIncorporation of a biotin tagIsolation and identification of binding partnersWestern Blot, Mass Spectrometry
¹⁹F MRI/PET ProbeUtilization of the inherent ¹⁹F atomIn vivo tracking of compound distributionMRI, PET

Integration with Omics Technologies for Systems-Level Understanding

The advent of 'omics' technologies, such as genomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. nih.govthebioscan.com The integration of this compound into omics-based research workflows could yield a comprehensive, systems-level understanding of its biological effects.

In metabolomics studies, the compound could be introduced to cell cultures or animal models, and subsequent changes in the metabolome could be analyzed to identify metabolic pathways affected by its presence. The fluorine atom provides a unique spectroscopic signature that can be detected using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which can be a powerful tool for tracing the metabolic fate of the compound. nih.gov In proteomics, affinity-based probes derived from this compound could be used to pull down interacting proteins, which can then be identified by mass spectrometry. This would provide a detailed picture of the compound's molecular targets and interaction networks. The integration of these different omics datasets can provide a more complete picture of the compound's mechanism of action. youtube.com

Omics Technology Application with this compound Potential Insights
Metabolomics Tracing the metabolic fate of the compound and its impact on endogenous metabolite levels.Identification of metabolic pathways modulated by the compound.
Proteomics Identifying protein binding partners using affinity-based probes.Elucidation of molecular targets and interaction networks.
Transcriptomics Analyzing changes in gene expression in response to the compound.Understanding the genetic and signaling pathways affected by the compound.

Potential as a Scaffold for Rational Drug Design

Rational drug design is the inventive process of discovering new medications based on the knowledge of a biological target. wikipedia.orgajpbp.com The molecular structure of this compound presents a promising scaffold for the rational design of new therapeutic agents. nih.gov The butanoic acid backbone provides a flexible linker that can be modified to optimize binding to a target protein, while the fluorophenyl group can be altered to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability. ontosight.aibiointerfaceresearch.comresearchgate.net

Structure-based drug design, which relies on the three-dimensional structure of the target protein, could be employed to guide the modification of the this compound scaffold. nih.gov By understanding the binding site of a target, medicinal chemists can design new derivatives with improved affinity and selectivity. The principles of quantitative structure-activity relationship (QSAR) can also be applied to build predictive models that relate the chemical structure of the derivatives to their biological activity. mdpi.com This iterative process of design, synthesis, and testing can lead to the development of novel drug candidates for a wide range of diseases.

Structural Component Potential Modifications Desired Outcome
Butanoic Acid ChainVarying chain length, introducing conformational constraintsOptimize binding pocket interactions
Formamido LinkerReplacement with other amide or ester linkagesModulate stability and hydrogen bonding capacity
Fluorophenyl RingAltering the position of the fluorine atom, adding other substituentsEnhance binding affinity, improve pharmacokinetic properties

Contribution to Fundamental Understanding of Fluorinated Organic Compounds in Biological Systems

Organofluorine compounds have a significant impact on medicinal chemistry and drug discovery. researchgate.netstanford.edugoogle.com The strategic incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and membrane permeability. researchgate.netacs.org Studying the biological properties of this compound can contribute to our fundamental understanding of how fluorinated organic compounds interact with biological systems.

Q & A

Q. Methodological Considerations :

  • Catalysts : Lewis acids (e.g., DMAP) can accelerate coupling reactions.
  • Solvent Choice : Polar aprotic solvents like DMF improve solubility but may require longer reaction times.

Q. Table 1. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Route ASOCl₂, 4-fluoroaniline, DCM7595
Route BEDC, DMF, RT, 24h8298

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the formamido proton (δ 8.2–8.5 ppm), aromatic fluorine-substituted protons (δ 7.2–7.6 ppm), and carboxylic acid protons (broad ~12 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 238.08) .

Q. Methodological Tips :

  • Use deuterated solvents (e.g., DMSO-d₆) to avoid interference in NMR.
  • For IR, prepare a KBr pellet to enhance signal clarity.

How can researchers resolve contradictions in reported biological activities of fluorophenyl-substituted butanoic acid derivatives?

Advanced Research Question
Discrepancies may arise from:

  • Substituent Position : Fluorine at the para position (vs. meta or ortho) alters electronic effects and binding affinity .
  • Purity : Impurities in synthesis (e.g., unreacted starting materials) can skew bioactivity assays .
  • Assay Conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) .

Q. Actionable Steps :

Reproduce experiments using HPLC-purified compounds.

Compare activity across multiple assay platforms.

Perform structure-activity relationship (SAR) studies with analogs (e.g., 4-bromo or 4-chloro derivatives) .

What computational strategies can predict the biological interactions of this compound?

Advanced Research Question

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

Case Study :
A QSAR model for fluorophenyl derivatives showed that electron-withdrawing groups (e.g., -F) enhance binding to cyclooxygenase-2 (COX-2) by 20% compared to electron-donating groups .

How does the formamido group influence the compound’s reactivity and stability under physiological conditions?

Basic Research Question

  • Reactivity : The formamido group (-NHCHO) participates in hydrogen bonding, enhancing solubility and target interactions .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions, forming 4-fluorophenylamine and butanoic acid. Stabilize with buffered solutions (pH 6–8) .

Q. Table 2. Functional Group Contributions

GroupRoleImpact on Reactivity
FormamidoHydrogen bondingEnhances target affinity
Carboxylic AcidIonic interactionsImproves water solubility
FluorophenylElectron-withdrawing effectModulates metabolic half-life

What are the metabolic pathways of this compound in model organisms?

Advanced Research Question

  • Phase I Metabolism : Oxidation of the butanoic acid chain via cytochrome P450 enzymes, forming hydroxylated intermediates .
  • Phase II Metabolism : Glucuronidation or sulfation of the carboxylic acid group for renal excretion .

Q. Experimental Design :

  • Use radiolabeled (¹⁴C) compound in rodent studies.
  • Analyze metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.